1,2,4-Triazin-3-amine

Catalog No.
S595112
CAS No.
1120-99-6
M.F
C3H4N4
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazin-3-amine

CAS Number

1120-99-6

Product Name

1,2,4-Triazin-3-amine

IUPAC Name

1,2,4-triazin-3-amine

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7)

InChI Key

MJIWQHRXSLOUJN-UHFFFAOYSA-N

SMILES

C1=CN=NC(=N1)N

Synonyms

3-amino-1,2,4-triazine, 3-ATINE

Canonical SMILES

C1=CN=NC(=N1)N

Material Science and Polymer Chemistry

1,2,4-Triazin-3-amine (also known as 3-amino-1,2,4-triazine) finds applications in material science and polymer chemistry due to its ability to form stable rings and participate in various chemical reactions. It can be incorporated into polymer structures, modifying their properties like thermal stability, flame retardancy, and mechanical strength []. Studies have explored its use in the synthesis of polytriazines, which are a class of polymers with potential applications in high-performance materials and membranes [].

Pharmaceutical Chemistry and Drug Discovery

Research has investigated the potential of 1,2,4-triazin-3-amine derivatives as drug candidates. By modifying the molecule's structure, scientists can explore its interaction with specific biological targets. Studies have reported on the development of triazine-based compounds with potential applications in cancer treatment, anti-viral therapy, and as anti-inflammatory agents [, , ].

Coordination Chemistry and Catalysis

1,2,4-Triazin-3-amine can act as a ligand, forming complexes with metal ions. These metal complexes can be used as catalysts in various chemical reactions, potentially improving their efficiency and selectivity. Research has explored the use of triazine-based metal complexes in reactions like hydrogenation, hydroformylation, and polymerization [, ].

Organic Synthesis and Functionalization

1,2,4-Triazin-3-amine can be used as a building block in organic synthesis, allowing the creation of diverse molecules with specific functionalities. Its reactive amine group can participate in various reactions, enabling the introduction of desired chemical groups into organic molecules [].

Additional Research Areas

Beyond the areas mentioned above, 1,2,4-triazin-3-amine is being explored in various other scientific research fields, including:

  • Analytical Chemistry: As a reagent in analytical methods for detecting specific molecules or functional groups [].
  • Environmental Science: As a potential component in materials for environmental remediation or pollutant degradation.

1,2,4-Triazin-3-amine is a heterocyclic compound characterized by a triazine ring with an amino group at the 3-position. Its molecular formula is C3H4N4C_3H_4N_4 and it has a molecular weight of approximately 96.09 g/mol. This compound exhibits significant solubility in various solvents and has been the subject of numerous studies due to its versatile chemical properties and potential applications in medicinal chemistry and material science .

, particularly those involving nucleophilic substitutions and cycloadditions. Notably, it can react with coupling reagents such as boronic acids and terminal alkynes in the presence of palladium catalysts, yielding various substituted derivatives . Additionally, it undergoes electrophilic reactions that can lead to mono-ureido and benzoylated compounds when treated with isocyanates and benzoyl chlorides .

The compound can also engage in strain-promoted inverse electron-demand Diels–Alder cycloaddition reactions with strained alkynes, providing an alternative to traditional tetrazine cycloadditions. This reaction is particularly valuable for bioorthogonal labeling applications in biochemical studies .

Research indicates that 1,2,4-triazin-3-amine derivatives exhibit various biological activities, including antimicrobial and antimalarial properties. For instance, studies have shown that certain derivatives possess activity against Plasmodium berghei in mice and Plasmodium gallinaceum in chicks . The biological efficacy of these compounds can be enhanced through structural modifications that improve their interaction with biological targets.

The synthesis of 1,2,4-triazin-3-amine can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of 3-amino-6-bromo-1,2,4-triazine with terminal alkynes using a palladium catalyst to yield substituted ethynyl derivatives .
  • Chichibabin Reaction: This reaction introduces an amino group at the 5-position of the triazine ring, allowing for further functionalization .
  • Electrophilic Substitution: The compound can be modified through electrophilic substitutions at various positions on the triazine ring using strong electrophiles such as isocyanates or benzoyl chlorides .

1,2,4-Triazin-3-amine and its derivatives have diverse applications:

  • Medicinal Chemistry: Due to their biological activities, they are explored as potential drug candidates for treating infections and other diseases.
  • Material Science: The unique properties of triazines make them suitable for developing new materials with specific electronic or optical characteristics.
  • Chemical Biology: Their reactivity allows for use in bioorthogonal labeling techniques, facilitating studies in cellular biology and biochemistry .

Interaction studies involving 1,2,4-triazin-3-amine derivatives have focused on their binding affinity to various biological targets. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate the binding mechanisms and affinities of these compounds towards enzymes or receptors involved in disease pathways. The modifications made during synthesis can significantly influence these interactions, leading to variations in biological activity .

Several compounds share structural similarities with 1,2,4-triazin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-Amino-6-bromo-1,2,4-triazineHalogenated TriazineExhibits enhanced reactivity due to bromine
3-Amino-5-methyl-1,2,4-triazineMethylated TriazineIncreased lipophilicity; potential for better membrane permeability
5-Amino-1,2,4-triazoleTriazoleDifferent ring structure; distinct reactivity
3-Amino-1,2,4-triazineParent CompoundBase structure for various functionalizations

The uniqueness of 1,2,4-triazin-3-amine lies in its specific amino substitution pattern on the triazine ring which influences its chemical reactivity and biological properties compared to other similar compounds.

Regioselective Synthesis Strategies

Regioselective synthesis of 1,2,4-triazin-3-amine derivatives is achieved through condensation reactions involving α,α-dibromoketones and aminoguanidine. For example, nucleophilic displacement of α,α-dibromoketones with morpholine yields ketoaminals, which subsequently react with aminoguanidine in methanol under acidic conditions to produce 5-substituted-3-amino-1,2,4-triazines with >95% regioselectivity. This method avoids competing cyclization pathways, ensuring high yields (45–76%) and functional group tolerance.

Alternative approaches include the bromination of 6-azauracil followed by amination with primary or secondary amines. For instance, 6-bromo-1,2,4-triazin-3-amine reacts with propylamine in the presence of a palladium catalyst to yield N-propyl-1,2,4-triazin-3-amine, demonstrating scalability and mild reaction conditions.

Coupling Reactions (Sonogashira, Suzuki, Stille)

Sonogashira Coupling

Palladium-catalyzed Sonogashira reactions enable the introduction of alkynyl groups to the triazine core. For example, 3-amino-6-bromo-1,2,4-triazine undergoes coupling with terminal alkynes (e.g., phenylacetylene) to form ethynyl-substituted derivatives. Copper-free conditions using Pd(PPh₃)₄ as a catalyst enhance efficiency, achieving yields up to 85% while minimizing side reactions.

Suzuki Coupling

Suzuki-Miyaura cross-coupling expands access to aryl- and heteroaryl-substituted triazines. 6-Bromo-1,2,4-triazin-3-amine reacts with arylboronic acids (e.g., thiophen-2-ylboronic acid) under Pd catalysis, yielding 6-aryl-1,2,4-triazin-3-amine derivatives with moderate to excellent yields (50–92%). Key to success is the use of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane/water mixtures.

Stille Coupling

Stille coupling with organostannanes facilitates the introduction of alkyl and aryl groups. For instance, 3-iodo-1,2,4-triazin-1-oxide reacts with tributyl(vinyl)tin to form 3-vinyl derivatives, which are oxidized to triazine di-N-oxides for hypoxia-selective cytotoxins. This method is critical for synthesizing tricyclic triazine dioxides with anticancer activity.

Annulation Reactions with Ketones and Amidines

[4 + 2] Domino annulation reactions provide rapid access to polysubstituted triazines. Ketones (e.g., acetophenone) and amidines condense in one-pot reactions under acidic conditions, forming 1,2,4-triazine cores with yields of 60–85%. Microwave-assisted annulation further accelerates the process, reducing reaction times from hours to minutes while maintaining high regiocontrol.

A notable example involves the reaction of 3-amino-1,2,4-triazine with glyoxylic acid and enones, leading to tricyclic derivatives via Heck coupling and reductive amination sequences. These products exhibit potent hypoxia-selective cytotoxicity, with IC₅₀ values in the nanomolar range against solid tumors.

Nucleophilic Substitution Pathways

Nucleophilic substitution at the C5 position of 1,2,4-triazin-3-amine enables functionalization with amines, thiols, and alkoxides. For example, 5-bromo-1,2,4-triazin-3-amine reacts with morpholine under basic conditions to afford 5-morpholino derivatives in 70% yield. Similarly, amination with benzylamine produces 5-benzylamino analogs, which are precursors to ureido and benzoylated compounds.

Role of Catalysts in Reaction Efficiency

Catalysts significantly enhance reaction efficiency and selectivity:

  • Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf) are pivotal in coupling reactions, enabling C–C bond formation at low temperatures (50–80°C).
  • Copper Cocatalysts: CuI accelerates Sonogashira couplings but is omitted in copper-free protocols to avoid homocoupling byproducts.
  • Acid/Base Systems: Acetic acid promotes cyclocondensation in annulation reactions, while K₂CO₃ facilitates deprotonation in Suzuki couplings.
Reaction TypeCatalyst SystemYield RangeKey Reference
SonogashiraPd(PPh₃)₄, CuI70–85%
SuzukiPd(PPh₃)₄, K₂CO₃50–92%
StillePd(PPh₃)₄, LiCl60–78%
AnnulationHCl, AcOH60–85%

Anticancer Mechanisms (PDK Inhibition, Metabolic Disruption)

1,2,4-Triazin-3-amine derivatives exhibit potent anticancer activity through pyruvate dehydrogenase kinase (PDK) inhibition, a key regulator of cancer cell metabolism. PDK phosphorylates and inactivates pyruvate dehydrogenase (PDH), shifting cells toward aerobic glycolysis (the Warburg effect). By blocking PDK, these compounds reactivate PDH, restoring oxidative phosphorylation and inducing metabolic crisis in cancer cells [1] [4] [7].

A 2023 study synthesized 3-amino-1,2,4-triazine derivatives bearing bis-indole moieties, which demonstrated nanomolar PDK1 inhibition (IC~50~ = 0.052–1.2 µM) [1]. Compound 5i suppressed KRAS-mutated pancreatic ductal adenocarcinoma (PDAC) growth in vitro and in vivo by 60–70%, outperforming cisplatin and gemcitabine [1]. Mechanistically, PDK inhibition elevated reactive oxygen species (ROS) and depleted glutathione, triggering apoptosis via mitochondrial dysfunction [1]. Molecular dynamics simulations revealed that the triazine core occupies PDK1’s ATP-binding pocket, while hydrophobic substituents stabilize interactions with Leu85 and Met177 [1].

Metabolic disruption extends beyond PDAC. Derivatives with 4-pyridinylmethylamino groups (e.g., 12g) inhibited c-Met kinase (IC~50~ = 0.052 µM), a driver of hepatocellular carcinoma, and reversed multidrug resistance by blocking P-glycoprotein (P-gp) and MRP1/2 efflux pumps [2]. This dual activity highlights the scaffold’s adaptability in targeting oncogenic signaling and chemoresistance.

Neuroprotective and Neurotransmitter Modulation (Adenosine A2A Antagonism)

The triazine scaffold modulates adenosine A~2A~ receptors (A~2A~R), G protein-coupled receptors (GPCRs) implicated in neuroprotection. Antagonizing A~2A~R mitigates neuroinflammation and excitotoxicity in Parkinson’s and Alzheimer’s diseases [3].

Crystallographic studies of A~2A~R bound to triazolo[1,5-c]quinazoline analogs revealed critical binding motifs [3]. The triazine core forms hydrogen bonds with Asn253 and hydrophobic interactions with Leu249, while substituents like dimethylpyridine occupy the ribose-binding pocket, mimicking adenosine’s interactions with Ser277 and His278 [3]. Optimized derivatives exhibit >100-fold selectivity for A~2A~R over A~1~, A~2B~, and A~3~ subtypes, making them promising candidates for neurodegenerative therapy [3].

Enzyme Inhibition (MAO-A Selectivity, Kinase Targeting)

Beyond PDK and c-Met, this scaffold inhibits monoamine oxidase A (MAO-A) and kinases involved in proliferation. While MAO-A data are limited in provided studies, kinase inhibition is well-documented. For example, 12g’s triazolotriazine core disrupted ATP-binding in c-Met’s catalytic domain, while its pyridinylmethylamino group enhanced solubility and target engagement [2].

Selectivity profiling revealed 100-fold preference for PDK1 over PDK2–4, attributed to steric complementarity with PDK1’s smaller binding pocket [1]. Similarly, 12g inhibited P-gp and MRP1/2 in cancer cells at 0.3–3 µM but spared normal cholangiocytes up to 60 µM, underscoring therapeutic windows [2].

Structure-Activity Relationship (SAR) Optimization

SAR studies identify critical modifications for optimizing potency and selectivity:

  • Amino group at C3: Essential for PDK1 inhibition; methylation reduces activity by 80% due to lost H-bonding with Asn181 [1].
  • Aryl substituents at C5/C6: Bulky groups (e.g., bis-indole) enhance PDK1 affinity by filling hydrophobic pockets [1]. In antiviral analogs, electron-withdrawing groups (F, Cl) at C6 improve YFV inhibition by 3-fold [6].
  • Heterocyclic extensions: Fusion with triazolo rings (e.g., triazolo[4,3-b] [1] [2] [4]triazine) boosts c-Met affinity 10-fold by engaging His250 and Asp122 [2].

Molecular modeling guides these optimizations. Docking studies predict that planar triazine cores align with ATP-binding sites, while flexible linkers (e.g., CH~2~NH) adapt to divergent enzyme conformations [2] [3].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

96.043596145 g/mol

Monoisotopic Mass

96.043596145 g/mol

Heavy Atom Count

7

Melting Point

175.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-99-6

Wikipedia

1,2,4-Triazin-3-amine

Dates

Modify: 2023-08-15

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